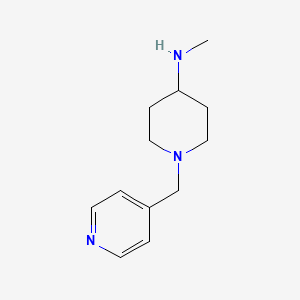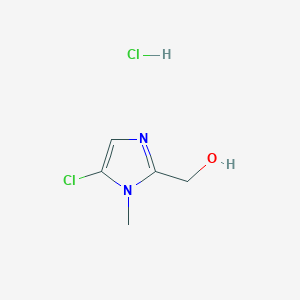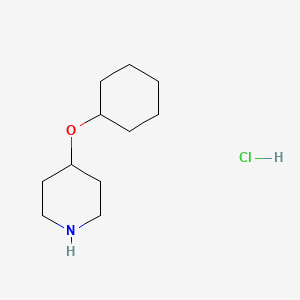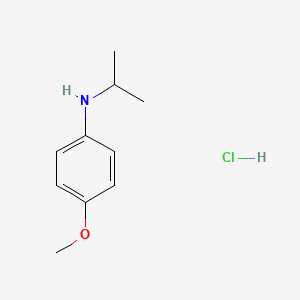
N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Vue d'ensemble
Description
“N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H17F3N2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring substituted with two amine groups and a trifluoromethyl group . The average mass of the molecule is 246.272 Da .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . The molecular formula is C12H17F3N2, and the average mass is 246.272 Da .Applications De Recherche Scientifique
Organic Synthesis and Derivatives : A study by Zissimou & Koutentis (2017) demonstrates the use of similar trifluoromethyl benzene diamines in organic synthesis, producing compounds that can be further utilized in various chemical reactions and applications.
Polymer Synthesis and Characterization : The work by Turac, Sahmetlioglu, & Toppare (2014) involves the electrochemical copolymerization of similar diamines with other compounds, leading to the formation of conducting copolymers characterized by techniques like cyclic voltammetry and scanning electron microscopy.
Material Properties and Applications : In the study by Qiu et al. (2006), derivatives of trifluoromethyl benzene diamines are used to synthesize polyimides with specific thermal, optical, and gas permeability properties, indicating potential applications in materials science, especially for high-performance membranes and films.
Electronic Device Applications : The research by Kim, Yokoyama, & Adachi (2012) discusses the use of similar diamine compounds in the production of organic light-emitting diodes (OLEDs). These compounds are used as hole injection layers in OLEDs, demonstrating their potential in electronic and optoelectronic applications.
Medical Research and Inhibitory Effects : A paper by Shin et al. (2004) focuses on a specific aromatic diamine compound that exhibits inhibitory effects on nuclear factor-kappaB transcriptional activity, highlighting potential applications in medical research and drug development.
Propriétés
IUPAC Name |
1-N-butyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPCAKFXJKQYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



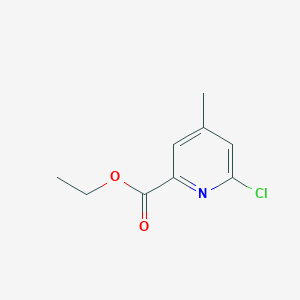
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
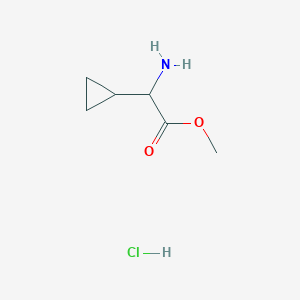
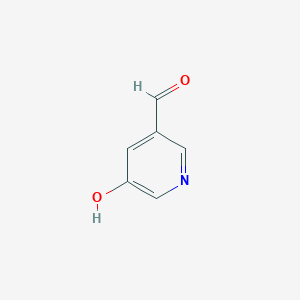
![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
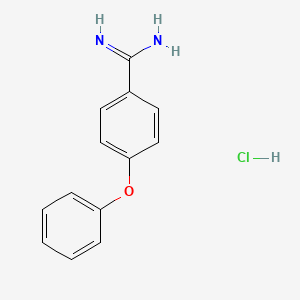
![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
